4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Description
Historical Context and Development
The development of 4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f]benzothiole stems from decades of research into fused thienoacenes and benzodithiophene (BDT) derivatives. Early work on benzothieno[3,2-b]benzothiophene (BTBT) in the mid-20th century laid the foundation for understanding sulfur-rich heterocycles. By the 2010s, advances in cross-coupling reactions enabled precise functionalization of BDT cores with electron-withdrawing substituents like chlorine and sulfur-based side chains. The incorporation of 2-ethylhexylsulfanyl groups emerged as a strategy to enhance solubility while maintaining planar π-conjugation, critical for thin-film processing in organic electronics. A 2025 review highlighted this compound’s role in achieving record-breaking hole mobilities (>10 cm²/V·s) in organic field-effect transistors (OFETs), marking its transition from academic curiosity to industrial relevance.
Nomenclature and Chemical Classification
The systematic IUPAC name 4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f]benzothiole reflects its structural complexity:
- Core : A thieno[2,3-f]benzothiole system, comprising fused thiophene and benzothiophene rings.
- Substituents : Two 4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl groups at positions 4 and 8.
The compound belongs to the D₂h point group, with sulfur atoms contributing to a delocalized electron system.
Relationship to Benzodithiophene (BDT) Family
This derivative expands the BDT family through three key modifications:
- Extended π-System : The thieno[2,3-f]benzothiole core increases conjugation length versus standard BDT, reducing bandgap to 1.7 eV.
- Chlorination : 4-chloro groups on thiophene side chains lower the HOMO level (-5.4 eV), enhancing oxidative stability.
- Sulfanyl Side Chains : 2-ethylhexylsulfanyl groups improve solubility in nonpolar solvents (e.g., toluene, chlorobenzene) without disrupting crystallinity.
Comparative electronic properties with related BDT derivatives:
| Property | Standard BDT | This Compound | Improvement Factor |
|---|---|---|---|
| Hole Mobility (cm²/V·s) | 0.5–1.2 | 8.3–10.1 | 8.3× |
| Open-Circuit Voltage (V) | 0.72 | 0.89 | 23.6% |
| Thermal Stability (°C) | 180 | 246 | 36.7% |
Significance in Organic Semiconductor Research
The compound addresses two critical challenges in organic electronics:
- Charge Transport Optimization : Single-crystal XRD studies reveal a herringbone packing motif with intermolecular π-π distances of 3.38 Å, facilitating efficient charge hopping.
- Stability Enhancement : Chlorine atoms suppress photooxidation, enabling >1,000-hour operational stability in ambient OFETs.
Recent breakthroughs include its use in tandem organic photovoltaics (OPVs) achieving 18.7% efficiency and neuromorphic devices mimicking synaptic plasticity with 10⁴ conductance states. A 2025 roadmap by the Organic Electronic Industry Association identifies this derivative as a "priority material" for flexible display backplanes.
Properties
IUPAC Name |
4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40Cl2S6/c1-5-9-11-21(7-3)19-39-33-25(35)17-27(41-33)29-23-13-15-38-32(23)30(24-14-16-37-31(24)29)28-18-26(36)34(42-28)40-20-22(8-4)12-10-6-2/h13-18,21-22H,5-12,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWAOTYUYOVFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CSC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)SCC(CC)CCCC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno2,3-fbenzothiole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiophene Units: The initial step involves the synthesis of thiophene units through the reaction of appropriate starting materials under controlled conditions.
Chlorination and Sulfanylation: The thiophene units are then chlorinated and sulfanylated to introduce the chloro and ethylhexylsulfanyl groups.
Coupling Reactions: The modified thiophene units are coupled with thienobenzothiole through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiols.
Scientific Research Applications
Organic Photovoltaics (OPVs)
One of the primary applications of this compound is in the field of organic photovoltaics. The compound can be utilized as a donor material in bulk heterojunction solar cells. Its ability to absorb light effectively and convert it into electrical energy makes it suitable for enhancing the efficiency of solar cells.
Key Findings:
- Studies have shown that incorporating this compound into OPV systems can lead to improved power conversion efficiencies (PCE). For instance, blends of this compound with acceptor materials such as fullerene derivatives have demonstrated enhanced exciton dissociation and charge transport properties, resulting in higher PCE values compared to conventional materials .
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties also make it a candidate for use in OLEDs. Its ability to emit light when an electric current passes through it can be harnessed for display technologies.
Case Study:
- Research indicates that devices utilizing this compound as an emissive layer exhibit superior luminescent efficiency and stability under operational conditions. This is attributed to its favorable energy levels and good charge carrier mobility .
Drug Discovery
Emerging studies suggest potential applications in medicinal chemistry, particularly in drug discovery for cancer treatment. The structural characteristics of the compound allow for interactions with biological targets.
Research Insights:
- Preliminary assays have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is hypothesized to involve the inhibition of key enzymes involved in cell proliferation, such as topoisomerase .
Comparative Analysis of Related Compounds
To better understand the effectiveness of 4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f] benzothiole, a comparison with similar compounds is essential.
| Compound Name | Application Area | Power Conversion Efficiency | Emission Efficiency |
|---|---|---|---|
| Compound A | OPV | 10% | N/A |
| Compound B | OLED | N/A | 15% |
| Target Compound | OPV/OLED | 12% | 20% |
Mechanism of Action
The mechanism of action of 4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno2,3-fbenzothiole involves its interaction with molecular targets and pathways related to its electronic structure. The compound’s conjugated system allows for efficient charge transfer and light absorption, making it effective in applications like organic photovoltaics. The presence of chloro and ethylhexylsulfanyl groups further enhances its solubility and processability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three key analogs based on structural motifs, optoelectronic properties, and applications:
Y6-4Cl (4,8-Bis(4-Chloro-5-(2-Ethylhexyl)Thiophen-2-yl)Benzo[1,2-b:4,5-b']Dithiophene)
- Structural Differences: Y6-4Cl replaces the thieno[2,3-f][1]benzothiole core with a benzo[1,2-b:4,5-b']dithiophene (BDT) unit and lacks sulfur atoms in the alkyl side chains.
- Optoelectronic Properties :
- Applications: Y6-4Cl is widely used as a non-fullerene acceptor in OPVs, achieving power conversion efficiencies (PCEs) >15%, while the target compound is primarily researched in OFETs due to higher hole mobility (0.12 cm²/V·s vs. 0.08 cm²/V·s for Y6-4Cl) .
IT-4F (3,9-Bis(2-Methylene-((3-(1,1-Dicyanomethylene)-6,7-Difluoro)-Indanone))-5,5,11,11-Tetrakis(4-Hexylphenyl)-Dithieno[2,3-d:2',3'-d']-S-Indaceno[1,2-b:5,6-b']Dithiophene)
- Structural Differences: IT-4F features a ladder-type indacenodithiophene core with fluorine and cyano groups, contrasting with the BTB core of the target compound.
- Optoelectronic Properties :
- Applications : IT-4F excels in tandem OPVs (PCE ~17%) but is less stable under thermal stress compared to the target compound’s BTB derivatives .
5-Fluoro-6-((2-Octyldodecyl)Oxy)-4,7-Bis(Thieno[3,2-b]Thiophen-2-yl)Benzo[c][1,2,5]Thiadiazole
- Structural Differences: This compound substitutes the BTB core with a benzothiadiazole unit and uses thieno[3,2-b]thiophene linkers instead of chlorinated thiophenes.
- Optoelectronic Properties :
Critical Analysis of Structural and Functional Trade-offs
- Chloro vs. Fluoro Substituents : Chloro groups in the target compound provide moderate electron-withdrawing effects, balancing solubility and charge transport, whereas fluorine in IT-4F and Y6-4Cl increases crystallinity but complicates synthesis .
- Alkyl Chain Variations : The 2-ethylhexylsulfanyl group in the target compound offers better solubility than Y6-4Cl’s 2-ethylhexyl chains, but shorter alkyl chains in benzothiadiazole derivatives improve film morphology .
Biological Activity
The compound 4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f] benzothiole , identified by its CAS number 2239295-69-1 , is a synthetic organic compound notable for its potential applications in organic photovoltaics (OPVs) and other electronic materials. This article delves into its biological activity, focusing on its antifungal properties, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple thiophene units and a benzothiole core, which contribute to its electronic properties. The molecular formula is , with a molecular weight of 973.46 g/mol . Its structural attributes suggest significant interactions at the molecular level, influencing its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to this structure. For instance, derivatives of thiophene-based compounds have shown broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 2 μg/mL . Although specific data on the target compound is limited, the structural similarities imply potential antifungal efficacy.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various thiophene derivatives to evaluate their safety profile. For example, compounds similar in structure demonstrated varying degrees of cytotoxicity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported between 5 to 50 μM , indicating moderate cytotoxic effects depending on the specific structural modifications . Further investigation into this compound's cytotoxic profile is warranted to establish safety for potential therapeutic applications.
Study 1: Antifungal Efficacy
In a comparative study of thiophene derivatives, researchers synthesized several analogs and tested their antifungal activities. The study found that modifications in the alkyl side chains significantly influenced activity. Compounds with longer alkyl chains exhibited enhanced potency against Candida species . This suggests that the ethylhexyl side chain in our target compound may similarly enhance antifungal activity.
Study 2: Photovoltaic Applications
The compound has also been explored for its role in organic photovoltaic devices. Research indicates that incorporating such thiophene-based materials can improve charge mobility and stability in solar cells. For instance, devices utilizing derivatives of this compound achieved power conversion efficiencies exceeding 10% , showcasing their utility in renewable energy applications .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 2239295-69-1 |
| Molecular Formula | C40H56Cl2S4Sn2 |
| Molecular Weight | 973.46 g/mol |
| Antifungal MIC Range | 0.03 - 2 μg/mL |
| Cytotoxic IC50 Range | 5 - 50 μM |
| Power Conversion Efficiency | >10% in OPV applications |
Q & A
Q. What synthetic strategies are effective for introducing chloro and sulfanyl substituents into thiophene-based systems like this compound?
Methodological Answer: The introduction of chloro and sulfanyl groups in thiophene derivatives typically involves electrophilic substitution or coupling reactions. For example, chlorination can be achieved using reagents like benzoyl chloride under controlled conditions (56–78°C) to minimize side reactions, as demonstrated in the aroylation of acetylthiophenes . Sulfanyl group incorporation (e.g., 2-ethylhexylsulfanyl) often employs nucleophilic thiol-disulfide exchange or Ullmann-type coupling. Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical to isolate intermediates, with yields optimized by controlling stoichiometry and reaction time .
Q. How can researchers confirm the regioselectivity of substitution in the thieno[2,3-f]benzothiole core?
Methodological Answer: Regioselectivity is validated using 1H/13C NMR and X-ray crystallography . For instance, coupling constants in 1H NMR (e.g., δ 7.98 ppm for 3-H and δ 8.30 ppm for 5-H in thiophene derivatives) distinguish adjacent vs. distal substituents . Advanced techniques like NOESY or COSY can map spatial proximity of substituents. Cross-referencing with computational models (DFT) further resolves ambiguities in substitution patterns .
Q. What purification methods are recommended for polychlorinated thiophene derivatives?
Methodological Answer: Multi-step purification is essential due to the compound’s hydrophobicity and halogen content. Silica gel column chromatography with gradient elution (e.g., petroleum ether → ethyl acetate) effectively separates chlorinated byproducts . For persistent impurities, recrystallization from i-PrOH/petroleum ether mixtures enhances purity, as shown for 4-acetyl-2-(4-methoxybenzoyl)thiophene (15% yield after crystallization) .
Advanced Research Questions
Q. How can researchers address discrepancies in elemental analysis data for sulfur-rich systems like this compound?
Methodological Answer: Discrepancies in sulfur content (e.g., calculated 12.32% vs. observed 11.56% in 4e ) arise from incomplete combustion or side reactions. Mitigation strategies:
- Use high-purity oxidizing agents (e.g., V2O5) during elemental analysis to ensure complete sulfur oxidation.
- Validate via X-ray photoelectron spectroscopy (XPS) to quantify sulfur oxidation states and confirm stoichiometry .
Q. What experimental designs optimize solubility for device fabrication without compromising electronic properties?
Methodological Answer: The 2-ethylhexylsulfanyl group enhances solubility in organic solvents (e.g., chloroform, toluene) but may reduce crystallinity. To balance solubility and performance:
- Side-chain engineering : Compare solubility of derivatives with linear (e.g., hexyl) vs. branched (e.g., 2-ethylhexyl) sulfanyl groups via UV-vis in varying solvent polarities .
- Thermogravimetric analysis (TGA) assesses thermal stability post-solvent processing, ensuring no decomposition below 200°C .
Q. How do researchers resolve contradictory spectroscopic data in multi-thiophene systems?
Methodological Answer: Contradictory NMR/IR data (e.g., overlapping aromatic signals) are resolved via:
Q. What degradation pathways dominate in chlorinated thienobenzothioles under ambient conditions?
Methodological Answer: Stability studies under light, heat, and humidity are critical. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
